molecular formula C12H10BrNO2 B13673063 Ethyl 4-bromoquinoline-8-carboxylate

Ethyl 4-bromoquinoline-8-carboxylate

Cat. No.: B13673063
M. Wt: 280.12 g/mol
InChI Key: FJLYKBSFTHCOJC-UHFFFAOYSA-N
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Description

Ethyl 4-bromoquinoline-8-carboxylate is a halogenated quinoline derivative with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol .

The bromine atom and ester group in this compound make it a versatile precursor for further functionalization via cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 4-bromoquinoline-8-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-3-4-8-10(13)6-7-14-11(8)9/h3-7H,2H2,1H3

InChI Key

FJLYKBSFTHCOJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C(C=CN=C21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromoquinoline-8-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form quinoline structures. The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps but is optimized for large-scale production with enhanced safety and efficiency measures .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Ethyl 4-bromoquinoline-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromoquinoline-8-carboxylate involves its interaction with cellular targets, often disrupting essential biological processes. It can intercalate into DNA, inhibiting replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities. The bromine atom enhances its reactivity, allowing it to form covalent bonds with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

The following table summarizes key structural and physicochemical differences between ethyl 4-bromoquinoline-8-carboxylate and its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Br (4), COOEt (8) C₁₂H₁₀BrNO₂ 280.12 Not provided Intermediate in drug synthesis; stored at 2–8°C
Mthis compound Br (4), COOMe (8) C₁₁H₈BrNO₂ 266.09 132664-48-3 Requires inert atmosphere storage; GHS hazard data available
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (4), NO₂ (8), COOEt (3) C₁₂H₉ClN₂O₄ 296.67 131548-98-6 No documented hazard data
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4), COOEt (3) C₁₂H₁₀BrNO₃ 296.12 35975-57-6 Marketed for pharmaceutical applications
Ethyl 4-amino-8-bromoquinoline-3-carboxylate NH₂ (4), Br (8), COOEt (3) C₁₂H₁₁BrN₂O₂ 295.13 1242260-89-4 Potential for functionalization via amine group
Key Observations:
  • The nitro group (NO₂) in ethyl 4-chloro-8-nitroquinoline-3-carboxylate introduces strong electron-withdrawing effects, which may enhance electrophilic substitution reactivity at adjacent positions . The hydroxyl group (OH) in ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate increases polarity, improving aqueous solubility for biological applications .
  • Synthetic Utility: The bromine atom in this compound enables Suzuki-Miyaura or Ullmann cross-coupling reactions, whereas the amino group in its 4-amino analogue facilitates amide bond formation or Schiff base synthesis .

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